(4S)-4-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride
Overview
Description
(4S)-4-amino-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride, otherwise known as (4S)-AHDBT-HCl, is a heterocyclic compound belonging to the benzothiopyran class of compounds. It is a colorless solid that is used in research and development in various scientific fields.
Scientific Research Applications
Platelet Antiaggregating Activity
- A study by Bargagna et al. (1990) focused on the synthesis of N,N-disubstituted 4-amino-3-phenyl-2H,5H-[1]benzothiopyrano[4,3-b]pyran-2-ones. Some of these compounds demonstrated strong platelet antiaggregating activity in vitro, surpassing that of acetylsalicylic acid (Bargagna et al., 1990).
Synthesis and Reactivity Studies
- Gabbutt et al. (1994) described the reactivity of thiochroman-3,4-diones, resulting in the formation of various fused heterocycles (Gabbutt et al., 1994).
- Nakazumi et al. (1985) synthesized 4,10-dihydro-4,10-dioxo-1H[1]benzothiopyrano[3,2-b]pyridine and 7-oxo-7,13-dihydro[1]benzothiopyrano[2,3-b]-1,5-benzodiazepine from 3-aminothiochromone (Nakazumi et al., 1985).
Tautomerism and Structural Studies
- Schweiger (1982) synthesized tautomers of 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-thiopyran-2-thione and 2-mercapto-6,6-dimethyl-5,6-dihydro-4H-thiopyran-4-one (Schweiger, 1982).
Synthesis of Dihydropyranobenzopyrandiones
- Merchant and Dike (1978) described a synthesis method for 2,3-dihydro-4H,5H-pyrano[3,2-c][1]benzopyran-4,5-diones and their sulfur analogs (Merchant & Dike, 1978).
properties
IUPAC Name |
(4S)-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPLTSUHDQQPNM-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2C1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)C2=CC=CC=C2[C@H]1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1423040-73-6 | |
Record name | 2H-1-Benzothiopyran-4-amine, 3,4-dihydro-, 1,1-dioxide, hydrochloride (1:1), (4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423040-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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